
4-(3,6-Dihydro-2H-pyran-4-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,6-Dihydro-2H-pyran-4-YL)aniline is an organic compound that features a pyran ring fused to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dihydro-2H-pyran-4-YL)aniline typically involves the reaction of aniline with 3,6-dihydro-2H-pyran under specific conditions. One common method includes the use of a catalyst such as molecular iodine to facilitate the reaction under solvent-free conditions at ambient temperature . Another approach involves the use of titanocene-catalyzed reductive domino reactions starting from trifluoromethyl-substituted alkenes and epoxides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,6-Dihydro-2H-pyran-4-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyran ring to a tetrahydropyran ring.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety can yield nitroaniline derivatives, while oxidation of the pyran ring can produce pyranone derivatives.
Applications De Recherche Scientifique
4-(3,6-Dihydro-2H-pyran-4-YL)aniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3,6-Dihydro-2H-pyran-4-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound used as a hydroxyl-protecting reagent in organic synthesis.
N-(4-Arylidene)-4′-(3,6-dihydro-4-methyl-2H-pyran-3-yloxy)anilines: Compounds with mesomorphic properties used in liquid crystal applications.
N-(4-Arylidene)-4′-[(5,6-dihydro-2H-pyran-4-yl)methoxy]anilines: Similar to the above, these compounds also exhibit liquid crystal properties.
Uniqueness
4-(3,6-Dihydro-2H-pyran-4-YL)aniline is unique due to its combination of a pyran ring and an aniline moiety, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
4-(3,6-dihydro-2H-pyran-4-yl)aniline |
InChI |
InChI=1S/C11H13NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5H,6-8,12H2 |
Clé InChI |
LTJXIKYOBKEJCR-UHFFFAOYSA-N |
SMILES canonique |
C1COCC=C1C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
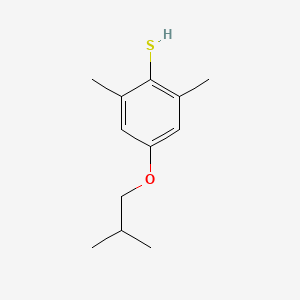
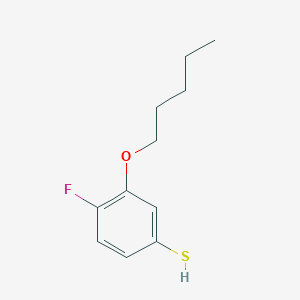
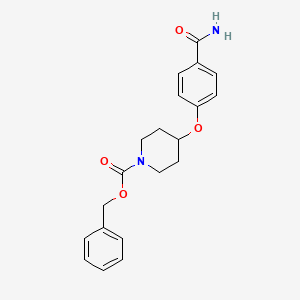
![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)

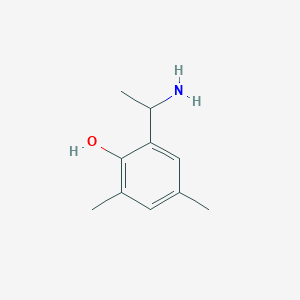
![tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B13082431.png)
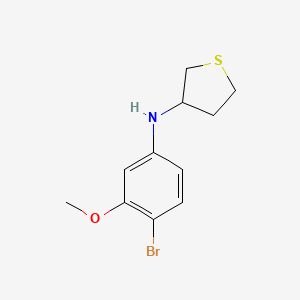




![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)
